4-(2-Oxoazepan-1-yl)benzoic acid
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Overview
Description
4-(2-Oxoazepan-1-yl)benzoic acid is an organic compound with the molecular formula C₁₃H₁₅NO₃ and a molecular weight of 233.26 g/mol It is a derivative of benzoic acid, featuring a seven-membered azepane ring with a ketone functional group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Oxoazepan-1-yl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-aminobenzoic acid with a suitable ketone to form the azepane ring. The reaction conditions often include the use of a strong acid or base as a catalyst and heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Oxoazepan-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-(2-Oxoazepan-1-yl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 4-(2-Oxoazepan-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-(2-Oxohexahydroazepin-1-yl)benzoic acid: Similar structure with a different ring size.
4-(2-Oxopiperidin-1-yl)benzoic acid: Contains a six-membered piperidine ring instead of the seven-membered azepane ring.
4-(2-Oxomorpholin-1-yl)benzoic acid: Features a morpholine ring with an oxygen atom in the ring structure.
Uniqueness: 4-(2-Oxoazepan-1-yl)benzoic acid is unique due to its seven-membered azepane ring, which imparts distinct chemical and biological properties compared to its six-membered and other analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-(2-oxoazepan-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12-4-2-1-3-9-14(12)11-7-5-10(6-8-11)13(16)17/h5-8H,1-4,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJWBVFMXHXQJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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